2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds similar to 2-{[(4-Methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid serve as key building blocks in the synthesis of diverse heterocyclic structures. The chemistry of related compounds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value in generating a variety of heterocyclic compounds such as pyrazolo-imidazoles, spiropyridines, and spiropyrans among others. These heterocycles find applications in developing new pharmaceuticals, agrochemicals, and dyestuffs, showcasing the compound's potential in facilitating mild reaction conditions for generating versatile products from a wide range of precursors (Gomaa & Ali, 2020).
Anticancer Agent Development
The Knoevenagel condensation reaction, a method involving the reaction of carbonyl compounds with active methylene compounds to produce α,β-unsaturated compounds, has been extensively used in the development of anticancer agents. Many derivatives generated from reactions involving pyrazole structures have shown significant anticancer activity by targeting various cancer-related proteins and pathways. This underscores the potential of this compound and its derivatives in contributing to the development of novel anticancer therapies through their incorporation in multi-component reactions that produce biologically active molecules (Tokala, Bora, & Shankaraiah, 2022).
Biotechnological Applications
In the broader scope of biotechnological research, compounds with structures similar to this compound could serve as intermediates or catalysts in biotechnological processes aimed at producing bioactive molecules. Research in this area focuses on harnessing the properties of such compounds to facilitate the synthesis of valuable chemicals from renewable resources, thus contributing to the development of sustainable and eco-friendly chemical processes (Gao, Ma, & Xu, 2011).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that similar pyrazole derivatives have shown significant activity against leishmania aethiopica clinical isolate and plasmodium berghei infected mice , suggesting that they may affect the biochemical pathways of these organisms.
Result of Action
Similar compounds have shown superior antipromastigote activity , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
2-[(4-methylanilino)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-6-11(7-5-10)16-9-12-14(15(19)20)13-3-2-8-18(13)17-12/h4-7,16H,2-3,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYVZPXOBVQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN3CCCC3=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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